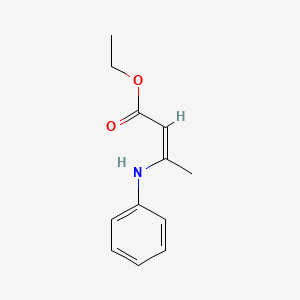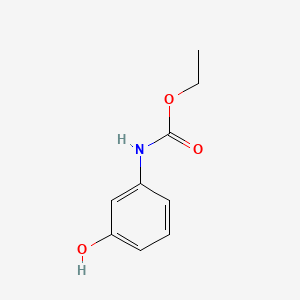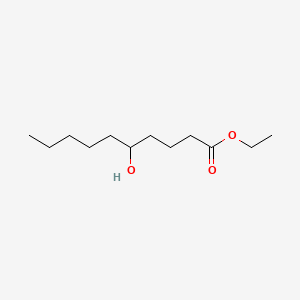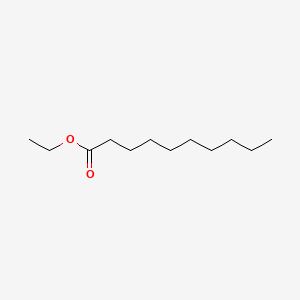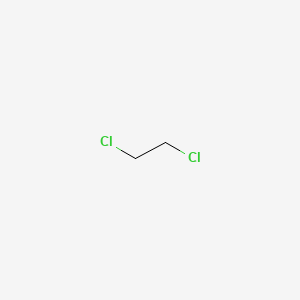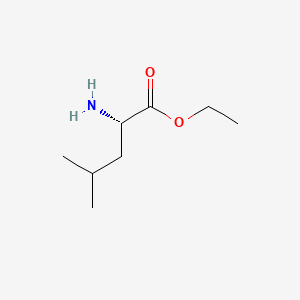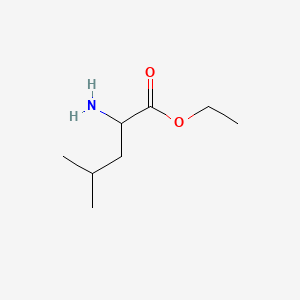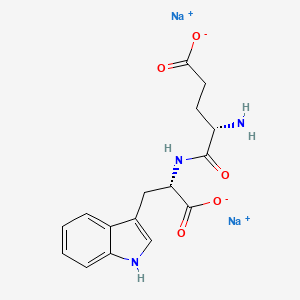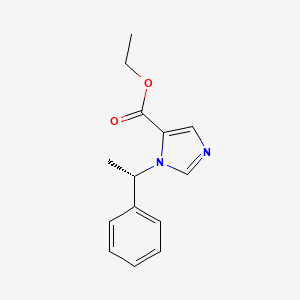
Etomidate
Overview
Description
Etomidate is a short-acting intravenous anesthetic agent primarily used for the induction of general anesthesia and sedation during short procedures such as reduction of dislocated joints, tracheal intubation, cardioversion, and electroconvulsive therapy . It was developed by Janssen Pharmaceutica in 1964 and introduced as an intravenous agent in 1972 in Europe and in 1983 in the United States . This compound is known for its rapid onset of action and minimal cardiovascular and respiratory depression, making it a preferred choice for patients with compromised cardiovascular stability .
Mechanism of Action
Target of Action
Etomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition within the nervous system .
Mode of Action
This compound acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Biochemical Pathways
This compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing and results in sedation, hypnosis, and anesthesia . The biochemical pathway primarily affected by this compound is the GABAergic system .
Pharmacokinetics
This compound has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This metabolism depends on hepatic esterase activity, which hydrolyzes the drug to a carboxylic acid and an ethanol-leaving group . The carboxylate metabolite is excreted mostly in urine and to a lesser degree in bile . Due to these properties, recovery from a single dose of this compound is rapid with little residual depression .
Result of Action
The molecular and cellular effects of this compound’s action include the depression of central nervous system function via GABA, leading to sedation, hypnosis, and anesthesia .
Action Environment
This compound is a sedative and hypnotic drug administered intravenously . It acts on the central nervous system through GABA receptors and is widely used in anesthesia induction and maintenance, as well as long-term sedation in severe patients . The environment in which this compound acts can influence its efficacy and stability. For instance, the drug’s action can be influenced by factors such as the patient’s health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Etomidate acts at the level of the reticular-activating system to produce anesthesia . It is an imidazole compound that appears to depress CNS function via GABA . The major molecular targets mediating anesthetic effects of this compound in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming this compound binding sites have been identified in transmembrane domains of these proteins .
Cellular Effects
This compound has a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . It has no analgesic effect . A major advantage of this compound is that it barely impacts the cardiovascular system . Prolonged or repeated exposure to this compound in children below 3 years of age, including in the third trimester of gestation in pregnant women, may cause cell death in the developing brain that can result in cognitive deficits in learning and memory or adverse behavioral effects .
Molecular Mechanism
This compound binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .
Temporal Effects in Laboratory Settings
This compound produces a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . Recovery from a single dose is rapid with little residual depression . Over the last decade, several analogs of this compound have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .
Dosage Effects in Animal Models
Following a rapid intravenous injection of this compound in rats, recovery is rapid . The safety margin (LD50/ED50) is high, ranging from 15.9 in dogs to 50 in guinea pigs . Following a single injection or infusion in dogs, sustained high amplitude theta-activity in cortical and subcortical structures on the EEG is seen .
Metabolic Pathways
This compound metabolism occurs in the liver primarily by ester hydrolysis to the corresponding carboxylic acid of this compound (major metabolite) or by N-dealkylation . The main metabolite is inactive . Only 2% of the drug is excreted unchanged, the rest being excreted as metabolites by the kidney (85%) and bile (13%) .
Transport and Distribution
After intravenous administration, this compound distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of this compound, were found in liver, plasma, and kidney .
Subcellular Localization
The major molecular targets mediating anesthetic effects of this compound in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming this compound binding sites have been identified in transmembrane domains of these proteins . These receptors are located in the postsynaptic membrane of neurons, where they play a crucial role in the fast synaptic inhibition .
Preparation Methods
Etomidate is synthesized through a series of chemical reactions involving imidazole and ethyl 1-phenylethylcarboxylate. The synthetic route typically involves the following steps:
Formation of Imidazole Derivative: The initial step involves the reaction of imidazole with ethyl 1-phenylethylcarboxylate to form an imidazole derivative.
Esterification: The imidazole derivative undergoes esterification to produce this compound.
Industrial production methods of this compound involve optimizing reaction conditions to ensure high yield and purity. The process includes controlling temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Etomidate undergoes several types of chemical reactions, including:
Hydrolysis: This compound is rapidly hydrolyzed by hepatic esterases into an inactive carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is known that this compound does not undergo significant metabolic transformations beyond hydrolysis.
Common reagents and conditions used in these reactions include esterases for hydrolysis and various catalysts for substitution reactions. The major product formed from hydrolysis is this compound carboxylic acid .
Scientific Research Applications
Etomidate has a wide range of scientific research applications, including:
Anesthesia and Sedation: This compound is widely used in clinical settings for the induction of anesthesia and sedation due to its rapid onset and short duration of action.
Pharmacokinetic and Pharmacodynamic Studies: Research studies have evaluated the pharmacokinetic and pharmacodynamic properties of this compound, including its distribution, metabolism, and elimination.
Neuroscience Research: This compound is used in neuroscience research to study its effects on the central nervous system, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.
Endocrine Studies: This compound has been studied for its effects on adrenal steroidogenesis and its potential use as a diagnostic tool for adrenal insufficiency.
Comparison with Similar Compounds
Etomidate is often compared with other intravenous anesthetic agents such as propofol, thiopental, and ketamine. Here are some key comparisons:
Propofol: Unlike this compound, propofol has a more rapid onset and shorter duration of action but is associated with significant cardiovascular and respiratory depression.
Thiopental: Thiopental is a barbiturate with a longer duration of action and higher risk of respiratory depression compared to this compound.
This compound’s uniqueness lies in its ability to provide rapid induction of anesthesia with minimal cardiovascular and respiratory effects, making it a preferred choice for patients with hemodynamic instability .
Similar Compounds
- Propofol
- Thiopental
- Ketamine
- Methoxyethyl this compound hydrochloride (ET-26)
- ABP-700
These compounds share some pharmacological properties with this compound but differ in their onset, duration of action, and side effect profiles .
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
| Record name | Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33125-97-2 | |
| Record name | Etomidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomidate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etomidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
| Record name | Etomidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etomidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
